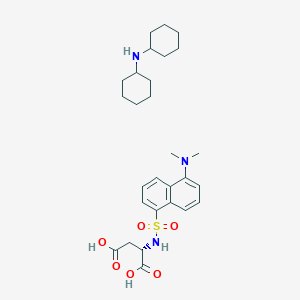

Dansyl-L-Asp DCHA salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dansyl-L-Asp DCHA salt is a derivative of dansyl chloride, a reagent commonly used in biochemical research for the derivatization of amino acids. The compound is known for its fluorescent properties, which make it useful in various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and thin-layer chromatography (TLC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-Asp DCHA salt typically involves the reaction of dansyl chloride with L-aspartic acid in the presence of a base such as sodium carbonate. The reaction is carried out at room temperature for about 60 minutes, resulting in the formation of the dansylated product .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dansyl-L-Asp DCHA salt primarily undergoes substitution reactions, where the dansyl group reacts with free amino groups of peptides and proteins . The compound is also stable under acidic conditions, making it resistant to hydrolysis .

Common Reagents and Conditions

Reagents: Dansyl chloride, L-aspartic acid, sodium carbonate

Conditions: Room temperature, aqueous or acetone solvent, reaction time of 60 minutes

Major Products

The major product of the reaction is the dansylated amino acid, which exhibits strong fluorescence under UV light .

Scientific Research Applications

Dansyl-L-Asp DCHA salt is widely used in various fields of scientific research:

Chemistry: Used in the analysis of amino acids and peptides through derivatization and subsequent detection by LC-MS or TLC

Biology: Employed in protein sequencing and identification of N-terminal amino acids.

Medicine: Utilized in metabolic studies to quantify amino acids in biological samples.

Industry: Applied in the quality control of pharmaceuticals and biochemical products.

Mechanism of Action

The mechanism of action of Dansyl-L-Asp DCHA salt involves the formation of a covalent bond between the dansyl group and the free amino groups of peptides and proteins. This reaction enhances the fluorescent properties of the compound, allowing for easy detection and analysis under UV light . The molecular targets include primary and secondary amines, which react with the dansyl chloride to form stable fluorescent derivatives .

Comparison with Similar Compounds

Similar Compounds

Dansyl chloride: The parent compound used for derivatization of amino acids.

Dansyl-L-Leu: Another dansylated amino acid used in similar analytical applications.

Dansyl-L-Phe: Used for the derivatization and analysis of phenylalanine.

Uniqueness

Dansyl-L-Asp DCHA salt is unique due to its specific application in the analysis of aspartic acid and its derivatives. Its stability under acidic conditions and strong fluorescent properties make it particularly useful in various biochemical and analytical techniques .

Q & A

Basic Research Questions

Q. How is Dansyl-L-Asp DCHA salt synthesized from its free amino acid form?

- Methodology :

- Dissolve Dansyl-L-Asp (free acid) in dichloromethane (DCM).

- Add dicyclohexylamine (DCHA) in stoichiometric excess (1.2–1.5 equiv) under nitrogen to avoid moisture interference.

- Stir the mixture at 0–5°C for 2–4 hours to facilitate salt formation.

- Isolate the precipitated DCHA salt via vacuum filtration, followed by washing with cold DCM to remove unreacted DCHA .

- Critical Note : Ensure anhydrous conditions to prevent hydrolysis of the dansyl group.

Q. What purification challenges arise during DCHA salt formation, and how are they addressed?

- Key Issue : Crude DCHA salts often form high-viscosity oils instead of solids, complicating isolation.

- Solution :

- Add isopropyl alcohol (IPA) to the reaction mixture (1:1 v/v with ethyl acetate) to reduce viscosity and promote crystallization .

- Optimize solvent ratios (e.g., MeOH:H₂O at 7:3 v/v) during hot slurry purification to enhance purity (85–95%) and recovery (70–80%) .

Advanced Research Questions

Q. How can researchers resolve contradictory HPLC purity data post-DCHA salt crystallization?

- Analysis Framework :

- Step 1 : Verify column compatibility (e.g., C18 reverse-phase) and mobile phase composition (acetonitrile/0.1% TFA) to prevent dansyl group degradation.

- Step 2 : Compare retention times with authentic standards. Discrepancies may indicate residual DCHA or dansyl hydrolysis byproducts.

- Step 3 : Use mass spectrometry (MS) to confirm molecular ion peaks (e.g., m/z 581.87 for Colupulone DCHA salt ) and rule out adduct formation.

- Recommendation : Cross-validate with NMR (¹H/¹³C) to detect cyclohexylamine protons (δ 1.0–2.0 ppm) and dansyl aromatic signals (δ 7.5–8.5 ppm) .

Q. What experimental design considerations optimize DCHA salt stability for long-term storage?

- Stability Protocol :

- Condition Screening : Store the salt under argon at –20°C in amber vials to prevent photodegradation of the dansyl moiety.

- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 4 weeks, monitoring via TLC or HPLC for decomposition (e.g., free acid regeneration) .

- Data Interpretation : A >5% purity drop warrants reformulation with desiccants (e.g., silica gel packets in storage containers).

Q. How do solvent polarity and temperature affect DCHA salt crystallization kinetics?

- Experimental Approach :

- Solvent Screening : Test binary mixtures (e.g., EtOAc:IPA, MeOH:H₂O) at varying ratios to identify supersaturation conditions.

- Kinetic Profiling : Use dynamic light scattering (DLS) to monitor crystal nucleation rates at 25°C vs. 60°C .

- Outcome : Higher MeOH content (70%) in MeOH:H₂O systems accelerates crystal growth but may trap solvents, requiring post-crystallization drying under vacuum .

Q. Data Presentation and Reproducibility Guidelines

-

Tables :

Solvent System (MeOH:H₂O) Purity Uplift (%) Recovery Yield (%) 3:7 12.5 92 5:5 18.3 85 7:3 24.7 73 Data adapted from DCHA salt purification studies . -

Data Availability : Include raw HPLC chromatograms, NMR spectra, and crystallization videos in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Properties

Molecular Formula |

C28H41N3O6S |

|---|---|

Molecular Weight |

547.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid |

InChI |

InChI=1S/C16H18N2O6S.C12H23N/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22);11-13H,1-10H2/t12-;/m0./s1 |

InChI Key |

CYKVGVYDQXRYIB-YDALLXLXSA-N |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.